3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate
Description
The compound 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate is a synthetic coumarin derivative with a complex esterified side chain. Its structure features:
- A (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate side chain, introducing chirality, sulfonamide functionality, and a branched alkyl chain. This design likely aims to enhance solubility, metabolic stability, or target-binding affinity compared to simpler coumarin esters.
Properties
Molecular Formula |
C23H23Cl2NO6S |
|---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate |
InChI |
InChI=1S/C23H23Cl2NO6S/c1-12(2)9-18(26-33(29,30)15-7-5-13(3)6-8-15)22(27)32-20-11-19-16(10-17(20)24)14(4)21(25)23(28)31-19/h5-8,10-12,18,26H,9H2,1-4H3/t18-/m0/s1 |
InChI Key |
SVWUXCZHVSSLNI-SFHVURJKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC(C)C)C(=O)OC2=C(C=C3C(=C(C(=O)OC3=C2)Cl)C)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(C)C)C(=O)OC2=C(C=C3C(=C(C(=O)OC3=C2)Cl)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with acetic anhydride in the presence of a base such as sodium acetate. This reaction yields 4-methyl-2-oxo-2H-chromen-7-yl acetate.
Chlorination: The chromen-2-one core is then chlorinated using thionyl chloride to introduce chlorine atoms at the 3 and 6 positions, resulting in 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl chloride.
Amination and Sulfonylation: The chlorinated chromen-2-one is then reacted with (2S)-4-methyl-2-aminopentanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. Subsequently, the amide is sulfonylated using 4-methylbenzenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to a hydroxyl group.
Substitution: The chlorine atoms at the 3 and 6 positions can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives with different functional groups.
Scientific Research Applications
3,6-Dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate is a complex organic compound that belongs to the chromen-2-one derivatives. It features a chromen-2-one core, a bicyclic structure with a benzopyran ring fused with a carbonyl group. The presence of two chlorine atoms at the 3 and 6 positions, a methyl group at the 4 position, and an ester linkage to a (4-methylphenyl)sulfonyl-amino-pentanoate moiety contribute to its unique structural elements. This arrangement of functional groups gives it potential biological activity and chemical reactivity.
Scientific Research Applications
This compound has various applications across different fields. Research indicates that it exhibits significant biological activity and has been investigated for potential therapeutic effects, particularly in anti-inflammatory and anticancer applications. The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biological pathways.
Potential Therapeutic Effects
- Anti-inflammatory Applications The compound may inhibit certain enzymes involved in inflammatory processes.
- Anticancer Applications It may also inhibit enzymes involved in cancer progression, leading to its potential use in therapeutic settings.
Studies on the interaction of this compound with biological systems suggest that it may bind to specific enzymes or receptors, influencing their activity.
Table of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloro-4-methylcoumarin | Chlorine at position 6, methyl group | Simpler structure; lacks sulfonamide moiety |
| 3-Methylcoumarin | Methyl group at position 3 | No chlorine substitution; simpler biological profile |
| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Exhibits different biological activities; used as a fluorescent marker |
Mechanism of Action
The mechanism of action of 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural differences between the target compound and its closest analogs identified in the evidence:
Spectral and Crystallographic Data
- Spectroscopy : IR and NMR data from for related compounds (e.g., 13a–b) confirm the presence of sulfonamide (νmax ~1664 cm⁻¹ for C=O) and aromatic protons (δ 7.20–7.92 ppm in DMSO-d6). These features are consistent across analogs, though exact chemical shifts vary with substituents .
- Crystallography : While direct data for the target compound are absent, –4 and 6 emphasize the use of SHELX and ORTEP for refining structures of similar molecules. The (2S)-configuration in the target compound would require chiral resolution techniques, as seen in ’s tert-butoxycarbonyl (Boc)-protected analog .
Biological Activity
The compound 3,6-dichloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoate is a synthetic organic molecule belonging to the class of chromen-2-one derivatives. Its complex structure, characterized by a chromen-2-one core with various substituents, suggests potential biological activities that warrant detailed exploration. This article aims to summarize the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula for the compound is , with a molecular weight of approximately 492.3 g/mol. The structure includes:
- Chlorine atoms at positions 3 and 6
- A methyl group at position 4
- An ester linkage to a sulfonyl-amino-pentanoate moiety
These structural features contribute to its reactivity and interaction with biological targets.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Chloro-4-methylcoumarin | Chlorine at position 6, methyl group | Simpler structure; lacks sulfonamide moiety |
| 3-Methylcoumarin | Methyl group at position 3 | No chlorine substitution; simpler biological profile |
| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Exhibits different biological activities; used as a fluorescent marker |
The unique combination of chlorine substitutions and the sulfonamide linkage in This compound distinguishes it from related compounds, potentially enhancing its biological activity .
Therapeutic Applications
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anti-inflammatory Activity : The compound has been shown to inhibit enzymes involved in inflammatory processes, suggesting its potential use in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that it may interact with specific molecular targets related to cancer progression, potentially inhibiting tumor growth and metastasis .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to modulate the activity of specific enzymes or receptors within biological systems. For instance:
- It may inhibit certain enzymes involved in inflammatory pathways.
- It has been suggested that the compound could affect signaling pathways associated with cancer cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In vitro assays demonstrated concentration-dependent inhibition of specific enzyme activities related to inflammation and cancer progression .
- Cytotoxicity Assessments : The compound was screened for cytotoxicity against various cell lines, showing selective toxicity towards cancer cells while sparing normal cells .
- Mechanistic Studies : Further research is needed to elucidate the precise molecular interactions and pathways influenced by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
